3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-phenylethyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
CAS No.:
Cat. No.: VC16307247
Molecular Formula: C23H20N2O4
Molecular Weight: 388.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20N2O4 |
|---|---|
| Molecular Weight | 388.4 g/mol |
| IUPAC Name | 4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(2-phenylethyl)-2-pyridin-3-yl-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C23H20N2O4/c1-15-9-10-18(29-15)21(26)19-20(17-8-5-12-24-14-17)25(23(28)22(19)27)13-11-16-6-3-2-4-7-16/h2-10,12,14,20,27H,11,13H2,1H3 |
| Standard InChI Key | AZDUUAVSKYQIDB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CN=CC=C3)CCC4=CC=CC=C4)O |
Introduction
Structural Overview
The compound is characterized by:
-
Core Structure: A pyrrolone ring (2,5-dihydro-1H-pyrrol-2-one) serves as the central scaffold.
-
Substituents:
-
A hydroxyl group at position 3.
-
A 5-methylfuran-2-carbonyl moiety at position 4.
-
A 2-phenylethyl group at position 1.
-
A pyridin-3-yl substituent at position 5.
-
Synthesis Pathways
The synthesis of such compounds typically involves:
-
Formation of the Pyrrolone Core: Starting with precursors like amino acids or amides, cyclization reactions are employed to form the pyrrolone ring.
-
Functionalization at Specific Positions:
-
The furan moiety can be introduced through acylation reactions using furan derivatives.
-
The phenylethyl group is often added via alkylation reactions.
-
The pyridine substituent can be incorporated through Suzuki coupling or similar cross-coupling techniques.
-
Example Reaction Scheme
| Step | Reagents/Conditions |
|---|---|
| Pyrrolone Formation | Cyclization of an amide with an α-haloketone |
| Furan Substitution | Acylation using furan-2-carbonyl chloride |
| Phenylethyl Addition | Alkylation with phenylethyl bromide |
| Pyridine Coupling | Cross-coupling with pyridine boronic acid |
Potential Applications
This compound's structural features make it a candidate for various applications:
-
Pharmaceutical Research:
-
The presence of heterocyclic motifs like pyridine and furan suggests potential as a bioactive molecule.
-
Hydroxypyrrolones have been investigated for anti-inflammatory, antimicrobial, and anticancer properties.
-
-
Material Science:
-
The conjugated system may exhibit interesting electronic or optical properties useful in material applications.
-
-
Biological Activity Prediction:
-
Computational docking studies could explore its interaction with enzymes or receptors, particularly those involving hydrogen bonding or aromatic stacking.
-
Analytical Characterization
To confirm the structure and purity of the compound, the following techniques are commonly used:
-
Nuclear Magnetic Resonance (NMR): For detailed structural elucidation.
-
Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
-
Infrared Spectroscopy (IR): To identify functional groups like hydroxyl and carbonyl.
-
X-ray Crystallography: For precise three-dimensional structural determination.
Example Data Table
| Technique | Expected Results |
|---|---|
| NMR (1H, 13C) | Signals corresponding to aromatic protons and hydroxyl group |
| MS | Peak at ~364 m/z (molecular ion) |
| IR | Peaks for C=O (~1700 cm⁻¹), O-H (~3200 cm⁻¹) |
Limitations and Future Directions
While promising, further research is needed to:
-
Fully characterize its pharmacological profile through in vitro and in vivo studies.
-
Optimize its synthesis for scalability and cost-effectiveness.
-
Investigate its stability under various conditions to evaluate potential as a drug candidate or material component.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume